molecular formula C6H10N4O2 B7813444 5-Ethyl-2-methyl-4-nitro-2H-pyrazol-3-ylamine

5-Ethyl-2-methyl-4-nitro-2H-pyrazol-3-ylamine

Cat. No.: B7813444
M. Wt: 170.17 g/mol
InChI Key: KOGUXEJDORUKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-methyl-4-nitro-2H-pyrazol-3-ylamine is a chemical compound belonging to the class of pyrazoles, which are heterocyclic aromatic organic compounds Pyrazoles are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2-methyl-4-nitro-2H-pyrazol-3-ylamine typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as ethyl acetoacetate and hydrazine hydrate.

  • Condensation Reaction: Ethyl acetoacetate is condensed with hydrazine hydrate to form a pyrazolone derivative.

  • Nitration: The pyrazolone derivative undergoes nitration to introduce the nitro group at the 4-position, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-2-methyl-4-nitro-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of different amines.

  • Substitution: The compound can undergo substitution reactions at various positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: Common reducing agents include hydrogen gas, tin chloride, and iron powder.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amines, hydrazines.

  • Substitution Products: Alkylated, acylated, or halogenated derivatives.

Scientific Research Applications

5-Ethyl-2-methyl-4-nitro-2H-pyrazol-3-ylamine has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and the development of new drugs.

  • Medicine: It has potential therapeutic applications, such as in the treatment of various diseases.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Ethyl-2-methyl-4-nitro-2H-pyrazol-3-ylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 3,5-Dimethylpyrazole

  • 4-Nitropyrazole

  • 5-Methyl-2-ethylpyrazole

  • 2-Methyl-4-nitro-3H-pyrazole

Properties

IUPAC Name

5-ethyl-2-methyl-4-nitropyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-3-4-5(10(11)12)6(7)9(2)8-4/h3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGUXEJDORUKTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1[N+](=O)[O-])N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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